N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a complex structure with three key moieties:
A 4-phenylpiperazine ring: Piperazine derivatives are widely studied for their pharmacological relevance, particularly in targeting neurotransmitter receptors (e.g., dopamine, serotonin). The phenyl group at the 4-position may modulate receptor affinity and selectivity.
A 4-ethylbenzenesulfonamide backbone: Sulfonamide groups are known for their metabolic stability and role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c1-4-23-10-16-27(17-11-23)35(33,34)29-22-28(24-12-14-25(15-13-24)30(2)3)32-20-18-31(19-21-32)26-8-6-5-7-9-26/h5-17,28-29H,4,18-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYSEHUJDZYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:
Nucleophilic Substitution: Introduction of the dimethylamino group through nucleophilic substitution reactions.
Coupling Reactions: Formation of the piperazine ring via coupling reactions.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethylbenzene-1-sulfonamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as an antibiotic, antifungal, or anticancer agent.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethylbenzene-1-sulfonamide would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural differences and inferred pharmacological implications compared to related compounds:
Key Comparative Insights
Piperazine Substitutions: The target compound’s 4-phenylpiperazine contrasts with fluorophenyl () or chlorophenyl () analogues. Phenyl groups may favor dopamine D3 receptor binding, while halogens (F, Cl) enhance metabolic stability and lipophilicity .
Sulfonamide Variations :
- The 4-ethylbenzenesulfonamide in the target compound differs from methylsulfonyl () or benzodioxine-sulfonamide (). Ethyl groups balance hydrophobicity and steric effects, while benzodioxine systems may enhance aromatic stacking .
Aromatic Substituents: The dimethylaminophenyl group in the target compound offers solubility advantages over halogenated () or nitro-substituted () aromatics, which prioritize target affinity over bioavailability .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a dimethylamino group, a phenylpiperazine moiety, and a sulfonamide group, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A dimethylamino group, which is known to influence the compound's interaction with biological targets.
- A phenylpiperazine moiety, often associated with neuropharmacological activity.
- A sulfonamide group, commonly found in various therapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The sulfonamide group can facilitate binding to various biological targets, modulating their activity. This interaction may lead to diverse pharmacological effects, including:
- Antimicrobial activity : Sulfonamides are known for their antibacterial properties due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial growth.
- Neuropharmacological effects : The phenylpiperazine structure may enhance interactions with serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.
Biological Activity Data
Case Studies
- Antimicrobial Properties : A study highlighted the antibacterial efficacy of sulfonamide derivatives against various pathogens, demonstrating that modifications in the chemical structure can enhance activity against resistant strains. The compound's sulfonamide group plays a crucial role in this mechanism by inhibiting bacterial folate synthesis.
- Antitumor Activity : Research involving similar compounds showed promising results in inhibiting tumor growth in vitro. For instance, derivatives of sulfonamides have been tested against multiple cancer cell lines, indicating that structural variations significantly impact their cytotoxicity.
- Neuropharmacological Effects : In a pharmacological study, compounds with similar piperazine structures were shown to affect neurotransmitter systems, particularly serotonin pathways. This suggests that this compound could have potential as an anxiolytic or antidepressant agent.
Research Findings
Recent investigations into the biological activities of this compound have revealed several key findings:
- Structure-Activity Relationship (SAR) : Modifications to the piperazine and sulfonamide moieties can significantly alter biological activity. For instance, increasing the hydrophobic nature of substituents has been correlated with enhanced receptor binding affinity.
- In Vivo Studies : Preliminary animal studies indicate that this compound may exhibit lower toxicity profiles compared to traditional sulfonamides while maintaining efficacy against target pathogens.
Q & A
Q. What are the critical steps for optimizing the synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-ethylbenzene-1-sulfonamide?
- Answer: Synthesis optimization requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution in piperazine coupling steps .
- Temperature : Maintain 60–80°C during sulfonamide formation to avoid side reactions like hydrolysis .
- Purification : Use normal-phase chromatography (e.g., silica gel with 10% methanol/0.1% ammonium hydroxide) to isolate intermediates and final product .
- Yield improvement : Multi-step reactions benefit from sequential monitoring via TLC or LC-MS to adjust stoichiometry .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the dimethylaminophenyl and ethylbenzene-sulfonamide moieties .
- High-Performance Liquid Chromatography (HPLC) : ≥98% purity is achievable using reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI+ mode for [M+H] ion) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and receptor-binding properties of this compound?
- Answer:
- Quantum chemical calculations : Optimize 3D geometry to assess steric effects of the phenylpiperazine group on dopamine receptor binding .
- Molecular dynamics (MD) : Simulate sulfonamide interactions with hydrophobic pockets in target enzymes (e.g., carbonic anhydrase) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability based on the ethylbenzene-sulfonamide scaffold .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar sulfonamide-piperazine derivatives?
- Answer:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric vs. radiometric assays) to rule out assay-specific artifacts .
- Structural analogs : Compare substituent effects (e.g., dimethylamino vs. trifluoromethyl groups) on potency using SAR studies .
- Purity verification : Contradictions may arise from impurities; re-test compounds after HPLC purification .
Q. How can in vivo studies be designed to evaluate this compound’s therapeutic potential?
- Answer:
- Radiolabeling : Incorporate C or H isotopes in the ethylbenzene-sulfonamide group for biodistribution studies .
- Dose-response models : Administer escalating doses in rodent models to assess CNS penetration (via blood-brain barrier assays) .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites, guided by in vitro microsomal stability data .
Methodological Considerations
Q. What experimental protocols ensure reproducibility in synthesizing this compound’s piperazine intermediates?
- Answer:
- Piperazine ring formation : React 1,2-dichloroethane with ethylenediamine under basic conditions (KCO, DMF, 80°C) .
- Coupling efficiency : Activate sulfonamide groups with EDCI/HOBt for amide bond formation with aminophenyl intermediates .
Q. How do reaction conditions influence stereochemical outcomes in the ethylbenzene-sulfonamide core?
- Answer:
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak IA) during HPLC to separate enantiomers .
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., BINOL-derived ligands) during key C-C bond-forming steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
